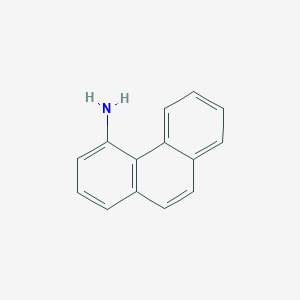

4-Phenanthrenamine

Übersicht

Beschreibung

4-Phenanthrenamine is a chemical compound with the molecular formula C14H11N . It has a molecular weight of 193.2438 .

Synthesis Analysis

A study published in the Journal of Medicinal Chemistry discusses the synthesis of 4a-phenanthrenamine derivatives . The compounds were synthesized as potential noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor complex .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

The synthesized 4a-phenanthrenamine derivatives were evaluated for their affinity at the phencyclidine (PCP) binding site by determining their ability to displace [3H]TCP from crude rat brain synaptic membranes .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of 4-Phenanthrenamine research could involve further exploration of its derivatives as potential noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor complex . This could potentially offer a therapeutic advantage in the treatment of cerebral ischemia or other neurodegenerative disorders .

Eigenschaften

IUPAC Name |

phenanthren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPNTTFBCMSLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169796 | |

| Record name | 4-Aminophenanthrenes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17423-48-2 | |

| Record name | 4-Aminophenanthrenes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017423482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenanthrenes | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENANTHRENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6A9YWT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is interesting about the fragmentation pattern of 4-Aminophenanthrene when analyzed using mass spectrometry?

A1: Studies using electron impact mass spectrometry, as well as positive and negative ion chemical ionization mass spectrometry, revealed unique fragmentation patterns for 4-Aminophenanthrene, particularly when derivatized with trifluoroacetic anhydride (TFAA) and perfluoropropionic anhydride (PFPA) []. These patterns are linked to the substituent's position, specifically at the four position, within the molecule's "bay region" [].

Q2: How do the TFAA and PFPA derivatives of 4-Aminophenanthrene differ in their mass spectrometry behavior?

A2: While both derivatives show a loss of water in their electron impact mass spectra, their behavior differs in positive and negative ion chemical ionization. The TFAA derivative shows a [M + H - H2O]+ ion in positive mode and an [M - 18]- ion in negative mode, indicating water loss []. In contrast, the PFPA derivative doesn't lose water from its [M + H]+ ion in positive mode and shows successive HF losses in negative mode [].

Q3: Can 4-Aminophenanthrene be used as a starting material to synthesize more complex heterocyclic compounds?

A3: Yes, 4-Aminophenanthrene can be transformed into 4H-benzo[def]carbazole through a thermal cyclization reaction [, ]. This process involves heating 4-Aminophenanthrene to 600°C and passing its vapor over a calcium oxide catalyst in a nitrogen atmosphere, achieving a 61% yield [, ].

Q4: Does 4-Aminophenanthrene form additive compounds with other molecules?

A4: Research shows that 4-Aminophenanthrene, along with its isomer 2-Aminophenanthrene and the ortho and para isomers of 9-Aminophenanthrene, forms additive compounds with 1,3,5-Trinitrobenzene []. These compounds are typically deeply colored, ranging from black to deep brown, and form through the equimolar combination of the amine and 1,3,5-Trinitrobenzene [].

Q5: Have there been studies on the biological activity of 4-Aminophenanthrene derivatives?

A5: While the provided research focuses on the synthesis and analytical characterization of 4-Aminophenanthrene and its derivatives, one study explores the biological activity of di-substituted phenanthrene derivatives []. Though not directly focused on 4-Aminophenanthrene itself, this research offers insights into the potential pharmacological effects of modifying the phenanthrene structure with various substituents [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)